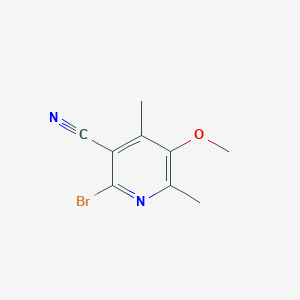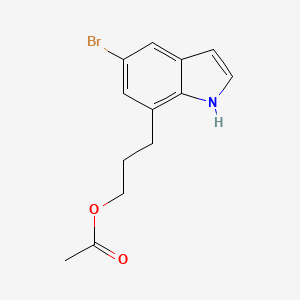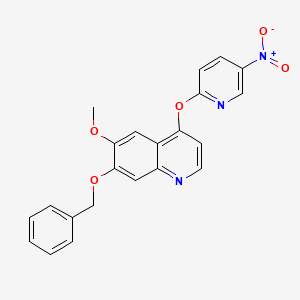![molecular formula C12H15BrO2 B13886111 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound features a bromomethyl group attached to a phenoxy group, which is further connected to a tetrahydropyran ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of phenol with an appropriate bromomethylating agent, such as bromomethyl methyl ether, under basic conditions to form 2-(bromomethyl)phenol.
Cyclization: The 2-(bromomethyl)phenol is then reacted with tetrahydropyran in the presence of a strong base like sodium hydride or potassium tert-butoxide to induce cyclization, forming the desired 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group in 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl groups on biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- depends on the specific application and target. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but lacks the phenoxy group.
2-(4-Bromophenoxy)tetrahydropyran: Similar structure but with a bromophenoxy group instead of a bromomethylphenoxy group.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but with a bromopropoxy group.
Uniqueness
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- is unique due to the presence of both the bromomethyl and phenoxy groups, which provide a combination of reactivity and binding properties not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and biological studies.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)phenoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
Clave InChI |
CGNZHXBOGPFRDV-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=CC=CC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)





![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)

![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)



![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
